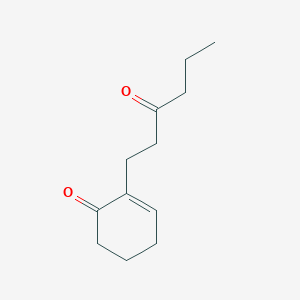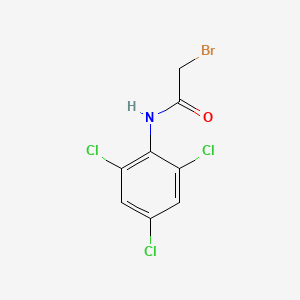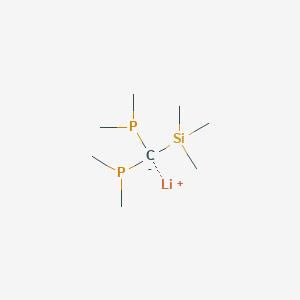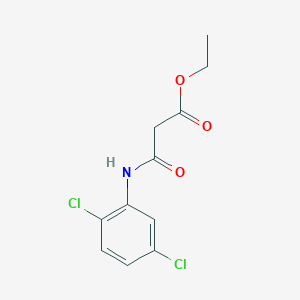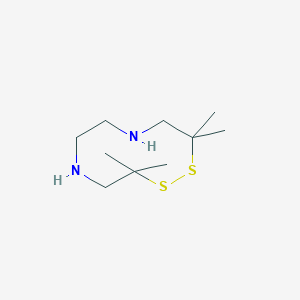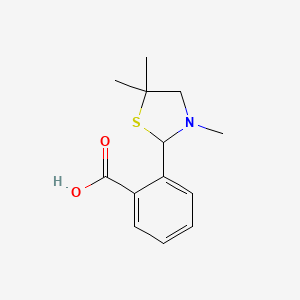![molecular formula C17H17BrN2O2S B14343853 1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one CAS No. 105578-74-3](/img/structure/B14343853.png)
1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a bromophenyl group, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate reagent to form the bromophenyl intermediate.
Thiophene-2-carbonyl Piperazine Formation: Thiophene-2-carbonyl chloride reacts with piperazine to form the thiophene-2-carbonyl piperazine intermediate.
Final Coupling Reaction: The bromophenyl intermediate is coupled with the thiophene-2-carbonyl piperazine intermediate under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: The compound’s unique structure may impart specific physical or chemical properties to materials.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one
- 1-(4-Fluorophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one may impart different reactivity and biological activity compared to its chloro and fluoro analogs.
- Reactivity: Bromine is a larger atom compared to chlorine and fluorine, which may affect the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
105578-74-3 |
|---|---|
Molecular Formula |
C17H17BrN2O2S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H17BrN2O2S/c18-14-5-3-13(4-6-14)15(21)12-19-7-9-20(10-8-19)17(22)16-2-1-11-23-16/h1-6,11H,7-10,12H2 |
InChI Key |
PYVNICDNKNOICU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane](/img/structure/B14343772.png)
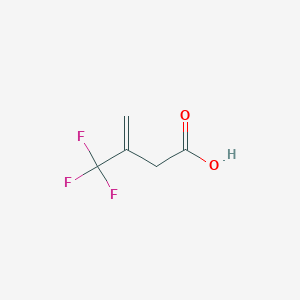
![3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one](/img/structure/B14343782.png)
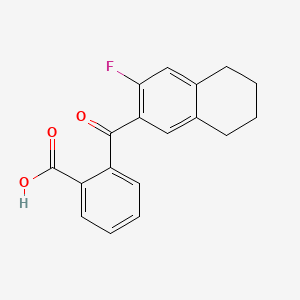
![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
![6,6-Dimethylspiro[2.5]octane](/img/structure/B14343796.png)
